Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate
Description
This compound is a thiophene-3-carboxylate derivative featuring a (Z)-configured acrylamido linker with a cyano group and a 4-methoxycarbonylphenyl substituent. The 4-phenyl group on the thiophene ring distinguishes it from simpler analogs.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S/c1-3-32-25(30)21-20(17-7-5-4-6-8-17)15-33-23(21)27-22(28)19(14-26)13-16-9-11-18(12-10-16)24(29)31-2/h4-13,15H,3H2,1-2H3,(H,27,28)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGFSOGWGCINCA-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features a thiophene ring, a cyano group, and multiple aromatic systems, contributing to its potential efficacy in various therapeutic applications. Its molecular formula is , with a molar mass of approximately 418.46 g/mol .
Chemical Structure
The structural components of the compound include:
- Thiol Group : Contributes to the biological activity through redox reactions.
- Cyano Group : Imparts electrophilic characteristics, enhancing interactions with biological macromolecules.
- Aromatic Systems : Facilitate π-π stacking interactions, crucial for binding to target proteins.
Anticancer Properties
Research indicates that derivatives of ethyl thiophene carboxylates exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against human leukemia cells (HL-60) and other malignancies. The mode of action appears to involve the inhibition of DNA and RNA synthesis, as well as interference with key enzymes involved in nucleotide metabolism .
Case Study: Cytotoxicity Against Cancer Cells
A study explored the cytotoxic effects of related compounds on murine L1210 and P388 leukemia cells. The results demonstrated:
- IC50 Values : Ranged from 10 µM to 50 µM for various derivatives.
- Mechanism : Inhibition of DNA polymerases and interference with cellular replication processes.
Antioxidant Activity
This compound also exhibits notable antioxidant properties. The antioxidant capacity was evaluated using several assays:
- DPPH Scavenging Assay : Demonstrated significant free radical scavenging ability.
- Nitric Oxide Scavenging : Effective in reducing nitric oxide levels in vitro.
- Lipid Peroxidation Inhibition : Showed protective effects against iron-induced lipid peroxidation.
Antibacterial Activity
The compound has been assessed for its antibacterial properties against several strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli
In studies, certain derivatives exhibited strong antibacterial activity, particularly those with hydroxyl substituents on the phenyl ring, suggesting that structural modifications can enhance efficacy .
Summary of Biological Activities
Scientific Research Applications
Biological Activities
1. Antioxidant Properties
Research has shown that derivatives of thiophene compounds exhibit significant antioxidant activity. For instance, studies on similar compounds have demonstrated their ability to scavenge free radicals effectively. This property is crucial for developing new antioxidant agents that can mitigate oxidative stress-related diseases .
2. Antibacterial Activity
Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate has been evaluated for its antibacterial properties. In vitro studies indicate that compounds with similar structures can inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections .
3. Anticancer Potential
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that thiophene derivatives can induce apoptosis in cancer cells, making them candidates for further research in anticancer drug development .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Gewald reaction is commonly employed to synthesize substituted thiophenes, which can then be modified through various chemical transformations to achieve the desired structure .
Case Study 1: Antioxidant Evaluation
A study conducted by Madhavi et al. evaluated the antioxidant properties of similar thiophene derivatives using several assays (DPPH scavenging, nitric oxide scavenging). The results indicated that specific modifications to the thiophene structure significantly enhanced antioxidant activity, highlighting the importance of structural diversity in developing effective antioxidants .
Case Study 2: Antibacterial Activity
In another study, the antibacterial efficacy of ethyl 2-amino-thiophene derivatives was tested against various bacterial strains. The results showed promising zones of inhibition, suggesting that modifications to the thiophene core could lead to potent antibacterial agents .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups in this compound undergo hydrolysis under acidic or basic conditions:
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Ethyl ester (R = OEt) : Hydrolyzes to carboxylic acid (R = OH) with NaOH in aqueous ethanol .
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Methoxycarbonyl group (COOMe) : Requires harsher conditions (e.g., concentrated HCl reflux) for conversion to carboxylic acid .
| Reaction Site | Conditions | Product | Reference |
|---|---|---|---|
| Ethyl ester | 1M NaOH, EtOH/H₂O, 60°C | Carboxylic acid | |
| Methoxycarbonyl | 6M HCl, reflux, 12h | Free carboxylic acid |
Nucleophilic Substitutions
The amino group (–NH₂) on the thiophene ring participates in nucleophilic reactions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| AcCl | Pyridine, RT, 2h | Acetylated derivative | ~75% | |
| TsCl | DCM, Et₃N, 0°C→RT | Tosylamide | ~65% |
Cyclization Reactions
The α,β-unsaturated carbonyl and cyano groups enable cyclization:
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Intramolecular cyclization : Forms pyridine or thiazole derivatives under basic conditions .
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Photochemical [2+2] cycloaddition : With electron-deficient alkenes (e.g., maleic anhydride) .
| Reaction Type | Conditions | Product | Selectivity (Z/E) | Reference |
|---|---|---|---|---|
| Base-induced | K₂CO₃, DMF, 80°C | Thiazolo[5,4-d]thiophene | >90% | |
| Photochemical | UV light, THF, 24h | Cyclobutane adduct | 1:1 diastereomers |
Michael Additions
The enone system (C=C–C=O) acts as a Michael acceptor:
| Nucleophile | Conditions | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Me₂CuLi | THF, −78°C | β-Methyl adduct | Syn addition | |
| Benzylamine | EtOH, RT | β-Amino compound | Racemic |
Functional Group Transformations
-
Cyano group reduction : Catalytic hydrogenation (H₂/Pd-C) yields primary amine .
-
Ester exchange : Transesterification with MeOH/H₂SO₄ converts ethyl ester to methyl ester .
| Reaction | Catalyst/Solvent | Product | Notes | Reference |
|---|---|---|---|---|
| –CN→–CH₂NH₂ | 10% Pd-C, H₂ (1 atm) | Amine derivative | Requires excess H₂ | |
| EtO→MeO | H₂SO₄, MeOH, reflux | Methyl ester | 95% conversion |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ in substituents on the thiophene ring, acrylamido linker, and ester groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound has a higher molecular weight due to the 4-methoxycarbonylphenyl group compared to simpler phenyl or methyl-substituted analogs .
- All compounds share a high topological polar surface area (~107 Ų), indicating similar permeability and bioavailability challenges .
Conformational Analysis
Crystallographic data for ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () reveal a syn-periplanar conformation across the C=C bond (torsion angle = 3.2°). This planar geometry is critical for π-π stacking interactions in biological targets. The (Z)-configuration in the target compound may enforce a similar planarity, though steric effects from the 4-methoxycarbonyl group could induce slight distortions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions. A common approach includes:
- Cyanoacrylation : Reacting a substituted phenylprop-2-enoyl chloride with an aminothiophene precursor under basic conditions (e.g., sodium hydroxide) in anhydrous tetrahydrofuran (THF) .
- Esterification : Introducing the ethyl ester group via nucleophilic acyl substitution, typically using ethanol as both solvent and reagent .
- Key reagents : Sodium borohydride for selective reductions and potassium permanganate for oxidations in acidic media . Critical parameters : Temperature control (0–5°C for cyanoacrylation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., thiophene protons at δ 6.8–7.2 ppm, cyano group at ~110 ppm in ¹³C) .
- IR : Confirm functional groups (C≡N stretch: ~2200 cm⁻¹, ester C=O: ~1720 cm⁻¹) .
Q. What initial biological screening approaches are used to evaluate its activity?
- In vitro assays :
- Antioxidant activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
- Anti-inflammatory : Inhibition of COX-2 via ELISA .
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ reported for quinoxaline analogs: 0.5–5 µM) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyanoacrylation) be experimentally validated?
- Kinetic studies : Monitor intermediates via in situ FTIR or HPLC to track enolate formation and acyl transfer .
- Isotopic labeling : Use ¹⁸O-labeled ethanol to confirm esterification pathways .
- Computational modeling : DFT calculations (e.g., Gaussian) to simulate transition states and activation energies .
Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?
- Case example : Discrepancies in anticancer activity between thiophene and quinoxaline derivatives may arise from electronic effects of substituents (e.g., methoxycarbonyl vs. chloro groups).
- Resolution strategies :
- Comparative SAR : Synthesize analogs with systematic substitutions (e.g., replacing 4-methoxycarbonylphenyl with 4-chlorophenyl) and test in parallel .
- QSAR modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ .
Q. What advanced computational methods predict binding interactions with biological targets?
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns simulations in GROMACS) to assess binding mode persistence .
- Free energy perturbation (FEP) : Calculate ΔΔG for analogs to prioritize synthesis .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from cyano groups) using Schrödinger .
Q. How can analogs with improved pharmacokinetic properties be rationally designed?
- Modifications :
- LogP optimization : Replace ethyl ester with tert-butyl to enhance lipophilicity (predicted via ChemAxon) .
- Metabolic stability : Introduce fluorine substituents to block CYP450 oxidation .
Key Considerations for Researchers
- Contradictory data : Validate biological results across multiple cell lines and assay formats (e.g., ATP-based vs. resazurin assays) .
- Stereochemical purity : Use chiral HPLC to confirm Z-configuration in the prop-2-enoyl group .
- Unreliable sources : Avoid commercial databases (e.g., ); prioritize peer-reviewed crystallographic data (CCDC) and journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
